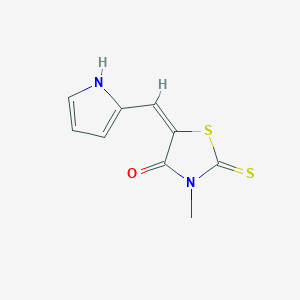![molecular formula C18H13BrN2O4 B5194891 2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B5194891.png)
2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a bromoanilino group, a cyano group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bromoanilino intermediate: This step involves the bromination of aniline to form 3-bromoaniline.
Formation of the cyano intermediate: The cyano group is introduced through a reaction with a suitable nitrile compound.
Coupling reaction: The bromoanilino and cyano intermediates are coupled with a phenoxyacetic acid derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Compounds with the bromo group replaced by other functional groups.
Scientific Research Applications
2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The bromoanilino group may interact with enzymes or receptors, while the cyano group can participate in various biochemical reactions. The phenoxyacetic acid moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid: Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.
3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the phenoxyacetic acid moiety distinguishes it from similar compounds and may contribute to its enhanced solubility and bioavailability.
Properties
IUPAC Name |
2-[4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-14-2-1-3-15(9-14)21-18(24)13(10-20)8-12-4-6-16(7-5-12)25-11-17(22)23/h1-9H,11H2,(H,21,24)(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYBUFCDOWVJRI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-DIETHYL 2-{[(3-METHYLPYRIDIN-2-YL)AMINO]METHYLIDENE}PROPANEDIOATE](/img/structure/B5194825.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5194848.png)
![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-L-prolinamide](/img/structure/B5194855.png)
![methyl 4-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5194872.png)
![(4Z)-4-[[3-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5194881.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5194886.png)
![3-(2-Methylphenyl)-2-[(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one](/img/structure/B5194900.png)
![Ethyl 2-ethyl-3-[(4-nitrobenzoyl)hydrazinylidene]butanoate](/img/structure/B5194904.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5194908.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide](/img/structure/B5194922.png)
![4-[2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide](/img/structure/B5194928.png)
